

# Lazertinib: A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Lazertinib** (YH25448), marketed as LECLAZA®, is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed by Yuhan Corporation and Janssen Biotech to address the challenges of treating non-small cell lung cancer (NSCLC) harboring EGFR mutations.[2][3] This technical guide provides an indepth overview of the discovery, mechanism of action, preclinical data, and clinical development of **Lazertinib**, intended for professionals in the field of oncology and drug development.

#### **Discovery and Rationale**

The development of **Lazertinib** was a deliberate effort to improve upon earlier generations of EGFR TKIs, including the third-generation inhibitor osimertinib.[4] The primary challenge with first- and second-generation TKIs was the near-inevitable development of resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1]

**Lazertinib** was designed with two key objectives:

 Potent and Selective Inhibition: To potently inhibit the activity of EGFR kinases with both primary sensitizing mutations (Exon 19 deletions [Ex19del] and L858R substitution) and the



T790M resistance mutation.[1]

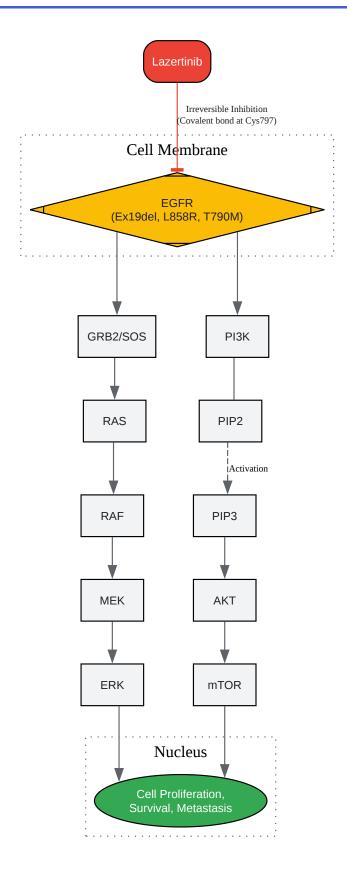
• Wild-Type Sparing and CNS Penetration: To exhibit minimal activity against wild-type (WT) EGFR, thereby predicting a more favorable safety profile with fewer off-target toxicities (e.g., rash and diarrhea), and to effectively cross the blood-brain barrier (BBB) to treat and prevent brain metastases, a common site of disease progression.[5][6][7]

The chemical structure of **Lazertinib** is distinct from osimertinib, notably featuring a substituted pyrazole group.[8] Insights from the original composition of matter patent (WO2016060443A2) reveal that extensive structure-activity relationship (SAR) studies were conducted. These studies demonstrated that the combination of a hydrophobic phenyl group and a hydrophilic amine substituent on the pyrazole ring was critical for achieving high potency and selectivity for mutant EGFR.[5][9]

#### **Mechanism of Action**

**Lazertinib** exerts its therapeutic effect through the irreversible inhibition of mutant EGFR. It forms a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain.[7][10] This irreversible binding effectively blocks the autophosphorylation of the EGFR kinase and prevents the activation of downstream signaling cascades critical for tumor cell proliferation, survival, and metastasis, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[10][11] By halting these signals, **Lazertinib** induces apoptosis (programmed cell death) in EGFR-mutant lung cancer cells.[10]





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Caption: Lazertinib's Mechanism of Action on the EGFR Signaling Pathway.



## Preclinical Development In Vitro Studies

Enzyme Inhibition Assays: **Lazertinib** demonstrated potent and selective inhibition of mutant EGFR kinase activity. In cell-free kinase assays, it showed low nanomolar IC50 values against EGFR single and double mutations, while being significantly less potent against WT EGFR and other kinases like HER2 and HER4.[5][12]

Table 1: In Vitro Kinase Inhibition (IC50, nM)

Target Kinase	Lazertinib IC50 (nM)	Reference(s)
EGFR Ex19del	5.0	[12]
EGFR L858R	20.6	[12]
EGFR T790M	1.7 - 20.6	[5]
EGFR Ex19del/T790M	1.7	[12]
EGFR L858R/T790M	2.0	[12]
EGFR Wild-Type	76	[12]

| HER2 Wild-Type | 133 |[13] |

Cell-Based Assays: In cell proliferation assays, **Lazertinib** effectively inhibited the growth of NSCLC cell lines harboring EGFR mutations. The 50% growth inhibition (GI50) values were in the low nanomolar range for mutant cell lines (e.g., PC-9 [Ex19del] and NCI-H1975 [L858R/T790M]), while being substantially higher for cells with WT EGFR, confirming its mutant selectivity.[12] Furthermore, Western blot analyses confirmed that **Lazertinib** treatment led to a dose-dependent reduction in the phosphorylation of EGFR and its downstream effectors, AKT and ERK, in mutant cell lines.[10][14]

Table 2: In Vitro Cell Proliferation Inhibition (GI50, nM)



Cell Line	EGFR Mutation Status	Lazertinib GI50 (nM)	Reference(s)
PC-9	Ex19del	5	[12]
NCI-H1975	L858R/T790M	6	[12]

| H2073 | Wild-Type | 711 |[12] |

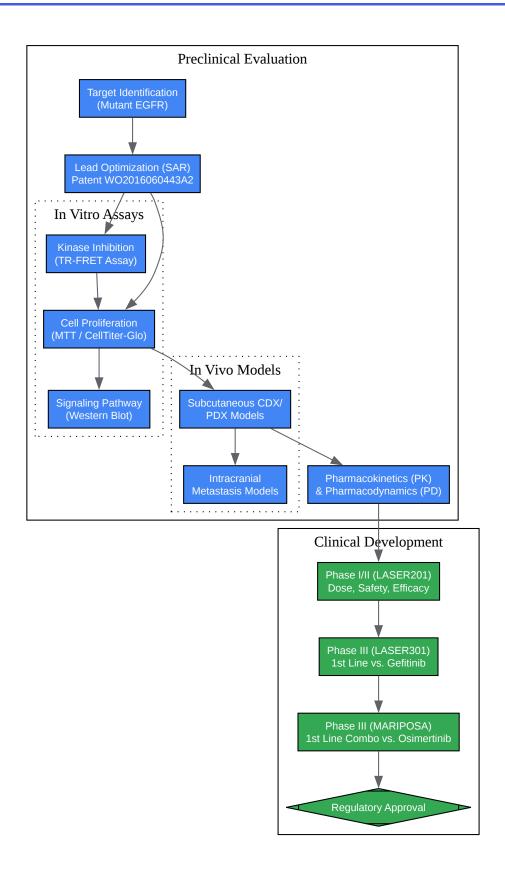
#### In Vivo Studies

Xenograft Models: **Lazertinib** demonstrated significant anti-tumor activity in various in vivo models. In mice bearing subcutaneous patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) of EGFR-mutant NSCLC, oral administration of **Lazertinib** resulted in dose-dependent tumor regression.[10][15]

CNS Metastasis Models: A key differentiator for **Lazertinib** is its high degree of BBB penetration.[5] In mouse models where human NSCLC cells were implanted intracranially, **Lazertinib** treatment led to significant inhibition of brain tumor growth and prolonged survival compared to control groups and even other EGFR TKIs.[5][6][9] This preclinical evidence was a strong indicator of its potential clinical efficacy against CNS metastases.

#### **Experimental Protocols**





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Caption: High-Level Experimental Workflow for Lazertinib Development.

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Kinase Inhibition Assay (Time-Resolved FRET):

- Principle: Measures the inhibitory effect of the compound on the phosphorylation of a peptide substrate by a specific EGFR kinase (WT or mutant variants).
- Methodology: Recombinant EGFR enzymes, a ULight-poly-GT peptide substrate, ATP, and serially diluted Lazertinib were combined in a kinase assay buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 2mM DTT, 0.01% Tween-20). The reaction was incubated at room temperature for 1 hour and stopped with EDTA. The amount of phosphorylated substrate was quantified using TR-FRET technology. IC50 values were calculated from dose-response curves.[1]

Cell Proliferation Assay (e.g., CellTiter-Glo®):

- Principle: Measures cell viability by quantifying ATP, an indicator of metabolically active cells.
- Methodology: NSCLC cells (e.g., PC-9, NCI-H1975) were seeded in 96-well plates. After cell
  attachment, they were treated with various concentrations of Lazertinib for 72 hours. The
  CellTiter-Glo® reagent was then added, and luminescence was measured. GI50 values were
  determined by plotting cell viability against drug concentration.[1]

Western Blot for EGFR Phosphorylation:

- Principle: Detects the levels of specific proteins (total and phosphorylated forms) to assess the inhibition of signaling pathways.
- Methodology: H1975 cells were treated with dose-escalating concentrations of Lazertinib for 2 hours. Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated EGFR (e.g., pY1068) and total EGFR. A secondary antibody conjugated to HRP was used for detection via chemiluminescence.[13]
   [14]

Patient-Derived Xenograft (PDX) Model:

 Principle: Evaluates the in vivo efficacy of a drug on human tumors grown in immunodeficient mice.



Methodology: Tumor fragments from an NSCLC patient are surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NSG mice). Once tumors reach a specified volume (e.g., 50-100 mm³), mice are randomized into treatment (Lazertinib, p.o., daily) and vehicle control groups. Tumor volume is measured regularly with calipers. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.
 [16][17]

### **Clinical Development and Efficacy**

**Lazertinib** has been evaluated in several pivotal clinical trials that have established its efficacy and safety profile.

#### Phase I/II Study (LASER201 / NCT03046992)

This first-in-human study evaluated **Lazertinib** in patients with advanced EGFR-mutant NSCLC who had progressed on prior EGFR TKIs. The recommended Phase 2 dose was established at 240 mg once daily.[18]

- Second-Line T790M-Positive Cohort: In 76 patients with confirmed T790M mutation,
   Lazertinib demonstrated robust and durable responses.[19]
- First-Line Cohort: A cohort of 43 treatment-naïve patients was also evaluated.[14][20]

Table 3: Key Efficacy Results from LASER201 Trial

Endpoint	2nd-Line T790M+ (n=76)	1st-Line (n=43)	Reference(s)
ORR	55.3%	70.0%	[19][20]
Median PFS	11.1 months	24.6 months	[19][20]
Median DoR	17.7 months	23.5 months	[20][21]
Median OS	38.9 months	Not Estimable	[14][22][23]

| Intracranial ORR | 85.7% (n=7) | Not specified |[19] |



#### Phase III Study (LASER301 / NCT04248829)

This randomized, double-blind study compared **Lazertinib** to the first-generation TKI Gefitinib as a first-line treatment for 393 patients with EGFR-mutant advanced NSCLC.[24][25]

 Primary Endpoint: Lazertinib met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to Gefitinib.[26] The PFS benefit was consistent across all predefined subgroups, including in patients with CNS metastases at baseline.[24]

Table 4: Key Efficacy Results from LASER301 Trial (Lazertinib vs. Gefitinib)

Endpoint	Lazertinib	Gefitinib	Hazard Ratio (95% CI)	Reference(s)
Median PFS	20.6 months	9.7 months	0.45 (0.34 - 0.58)	[24][26]
ORR	76%	76%	-	[24][26]
Median DoR	19.4 months	8.3 months	-	[24][26]

| 18-month OS Rate | 80% | 72% | 0.74 (0.51 - 1.08) | [25] |

#### Phase III Study (MARIPOSA / NCT04487080)

This landmark trial evaluated **Lazertinib** in combination with amivantamab (an EGFR-MET bispecific antibody) against osimertinib monotherapy in the first-line setting for over 1,000 patients with EGFR-mutant NSCLC.[10][21]

 Primary Endpoint: The combination of amivantamab and Lazertinib significantly improved PFS compared to osimertinib, establishing a new standard-of-care option in this setting.[27]
 This combination therapy received FDA approval in August 2024.[5][28]

Table 5: Key Efficacy Results from MARIPOSA Trial (Amivantamab + **Lazertinib** vs. Osimertinib)



Endpoint Amivantamab + Lazertinib	Osimertinib	Hazard Ratio (95% CI)	Reference(s)
-----------------------------------	-------------	--------------------------	--------------

| Median PFS | 23.7 months | 16.6 months | 0.70 (0.58 - 0.85) |[27] |

#### **Mechanisms of Resistance to Lazertinib**

As with other third-generation EGFR TKIs, acquired resistance to **Lazertinib** eventually develops. Studies utilizing circulating tumor DNA (ctDNA) from patients progressing on **Lazertinib** have identified several resistance mechanisms.

- On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary EGFR C797S mutation, which is located at the covalent binding site of the drug, thereby preventing irreversible inhibition.[25][29]
- Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways. The most frequently observed include:
  - MET Amplification[29]
  - PIK3CA Alterations[29]
  - HER2 (ERBB2) Amplification
  - CCNE1 Amplification[29]
- T790M Loss: In patients initially treated for T790M-positive disease, the loss of the T790M clone is also a common finding at the time of progression.[29]

The spectrum of resistance mechanisms is broadly similar to that seen with osimertinib, though with some differences in frequency, highlighting the complex clonal evolution under the selective pressure of targeted therapy.[29]

#### Conclusion

**Lazertinib** is a potent, selective, and CNS-penetrant third-generation EGFR TKI that has demonstrated significant clinical benefit for patients with EGFR-mutant NSCLC. Its



development, from rational design based on SAR studies to successful Phase III trials, represents a significant advancement in the field. As a monotherapy, it has proven superior to first-generation TKIs, and in combination with amivantamab, it has surpassed the efficacy of osimertinib in the first-line setting. Ongoing research continues to explore its role in various clinical scenarios and to develop strategies to overcome the inevitable challenge of acquired resistance.

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#### References

- 1. glpbio.com [glpbio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Yuhan licences lung cancer asset to Janssen in \$1.25bn deal [pharmaceutical-technology.com]
- 4. Lazertinib improves the efficacy of chemotherapeutic drugs in ABCB1 or ABCG2 overexpression cancer cells in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lazertinib: breaking the mold of third-generation EGFR inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II, multicenter study of lazertinib as consolidation therapy in patients with locally advanced, unresectable, EGFR mutation-positive non-small cell lung cancer (stage III) who have not progressed following definitive, platinum-based, chemoradiation therapy (PLATINUM trial) PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential of lazertinib and amivantamab combination therapy as a treatment strategy for uncommon EGFR-mutated NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. MARIPOSA: phase 3 study of first-line amivantamab + lazertinib versus osimertinib in EGFR-mutant non-small-cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yuhan secures US patent for lung cancer drug lazertinib, blocking copycats < Pharma <
   Article KBR [koreabiomed.com]</li>

#### Foundational & Exploratory





- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448) PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice PMC [pmc.ncbi.nlm.nih.gov]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. Lazertinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: results from the dose escalation and dose expansion parts of a first-in-human, open-label, multicentre, phase 1-2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Phase 1/2 Study of Lazertinib 240 mg in Patients With Advanced EGFR T790M-Positive NSCLC After Previous EGFR Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lazertinib as a frontline treatment in patients with EGFR-mutated advanced non-small cell lung cancer: Long-term follow-up results from LASER201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hra.nhs.uk [hra.nhs.uk]
- 22. NCT04487080 : Clinical Trial Detail Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 23. Overall Survival with Amivantamab-Lazertinib in EGFR-Mutated Advanced NSCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. ascopubs.org [ascopubs.org]
- 26. "Lazertinib's meticulous patent strategy which only the patent attorneys can see": kyoyeonip [en.kyoyeonip.com]
- 27. US20240270733A1 Hydrate form of lazertinib mesylate, preparation method thereof and use thereof Google Patents [patents.google.com]
- 28. snu.elsevierpure.com [snu.elsevierpure.com]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
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